molecular formula C13H16O B14237572 2-(2-Phenylethenyl)pent-4-EN-1-OL CAS No. 552283-59-7

2-(2-Phenylethenyl)pent-4-EN-1-OL

Cat. No.: B14237572
CAS No.: 552283-59-7
M. Wt: 188.26 g/mol
InChI Key: XKYRTZKGVMQBOD-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)pent-4-en-1-ol is an organic compound with the molecular formula C13H16O It is characterized by the presence of a phenylethenyl group attached to a pentenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)pent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethyl bromide with pent-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-Phenylethenyl)pent-4-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-1-ol: Shares a similar pentenol backbone but lacks the phenylethenyl group.

    2-Phenylethanol: Contains a phenylethyl group but lacks the pentenol structure.

    2-Phenylethylamine: Contains a phenylethyl group with an amine functionality instead of a hydroxyl group.

Uniqueness

2-(2-Phenylethenyl)pent-4-en-1-ol is unique due to the presence of both the phenylethenyl and pentenol moieties, which confer distinct chemical and biological properties

Properties

CAS No.

552283-59-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-(2-phenylethenyl)pent-4-en-1-ol

InChI

InChI=1S/C13H16O/c1-2-6-13(11-14)10-9-12-7-4-3-5-8-12/h2-5,7-10,13-14H,1,6,11H2

InChI Key

XKYRTZKGVMQBOD-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CO)C=CC1=CC=CC=C1

Origin of Product

United States

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